molecular formula C23H27N5O4S B4203016 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide

2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B4203016
M. Wt: 469.6 g/mol
InChI Key: FTBATYFNAFTKNI-UHFFFAOYSA-N
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Description

2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that features a triazole ring, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the triazole ring and nitrophenyl group suggests potential interactions with biological targets.

Medicine

In medicine, the compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide likely involves interactions with specific molecular targets. The triazole ring may interact with enzymes or receptors, while the nitrophenyl group could participate in electron transfer reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide
  • 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The uniqueness of 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide lies in its specific combination of functional groups. The presence of both a methoxy group and a nitrophenyl group, along with the triazole ring, provides a unique set of chemical properties that can be exploited for various applications.

Properties

IUPAC Name

2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4S/c1-15-13-19(32-4)10-8-17(15)6-5-7-21-25-26-23(27(21)3)33-14-22(29)24-20-11-9-18(28(30)31)12-16(20)2/h8-13H,5-7,14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBATYFNAFTKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(N2C)CCCC3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-4-nitrophenyl)acetamide

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